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molecular formula C11H8N2O3 B8307447 3-(3-Nitropyridin-2-yl)phenol

3-(3-Nitropyridin-2-yl)phenol

Cat. No. B8307447
M. Wt: 216.19 g/mol
InChI Key: AQNGGEPDHRNUKB-UHFFFAOYSA-N
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Patent
US08932557B2

Procedure details

[1,1′-Bis(diphenylphosphino)ferrocnee]dichloropalladium(II), w/DCM (0.039 g, 0.047 mmol) was added to a solution containing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.292 g, 1.325 mmol), 2-chloro-3-nitropyridine (0.15 g, 0.946 mmol), Copper(I) iodide (0.018 g, 0.095 mmol) and Potassium carbonate (0.946 ml, 1.892 mmol). Heated the reaction to 110° C. for 15 mins. Cooled reaction to room temperature. Diluted with water and extracted with ethyl acetate. Combined organics, dried, filtered, concentrated and purified to afford 3-(3-nitropyridin-2-yl)phenol (0.1 g, 0.463 mmol, 48.9% yield).
[Compound]
Name
[1,1′-Bis(diphenylphosphino)ferrocnee]dichloropalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.039 g
Type
reactant
Reaction Step Two
Quantity
0.292 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0.946 mL
Type
reactant
Reaction Step Three
Name
Copper(I) iodide
Quantity
0.018 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.CC1(C)C(C)(C)OB([C:12]2[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=2)O1.Cl[C:21]1[C:26]([N+:27]([O-:29])=[O:28])=[CH:25][CH:24]=[CH:23][N:22]=1.C(=O)([O-])[O-].[K+].[K+]>O.[Cu]I>[N+:27]([C:26]1[C:21]([C:12]2[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=2)=[N:22][CH:23]=[CH:24][CH:25]=1)([O-:29])=[O:28] |f:3.4.5|

Inputs

Step One
Name
[1,1′-Bis(diphenylphosphino)ferrocnee]dichloropalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.039 g
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.292 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C(C=CC1)O)C
Name
Quantity
0.15 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
0.946 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Copper(I) iodide
Quantity
0.018 g
Type
catalyst
Smiles
[Cu]I
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a solution
TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
the reaction to 110° C. for 15 mins
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
CUSTOM
Type
CUSTOM
Details
reaction to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Combined organics, dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.463 mmol
AMOUNT: MASS 0.1 g
YIELD: PERCENTYIELD 48.9%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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